3-(Methoxycarbonyl)hexanedioic acid

Description

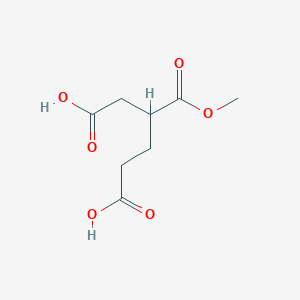

Structure

3D Structure

Properties

IUPAC Name |

3-methoxycarbonylhexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-14-8(13)5(4-7(11)12)2-3-6(9)10/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRSKZDJMIQHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxycarbonyl Hexanedioic Acid

Chemo- and Regioselective Routes to 3-(Methoxycarbonyl)hexanedioic acid

Controlling selectivity is paramount in the synthesis of this compound to avoid the formation of isomeric byproducts and the symmetrically substituted dimethyl adipate (B1204190) or hexanedioic acid.

Oxidative Cleavage Strategies: Case Study of Methylcyclohexene-3-carboxylate Oxidation

Oxidative cleavage of cyclic alkenes is a powerful method for the synthesis of dicarboxylic acids. masterorganicchemistry.com In this case study, the carbon-carbon double bond of a methylcyclohexene-3-carboxylate precursor is cleaved to yield the target molecule. This strategy is advantageous as the substitution pattern of the starting cycloalkene directly translates to the final product structure, inherently solving the issue of regioselectivity.

A one-pot, multi-step method for the oxidative cleavage of alkenes provides a viable route. researchgate.net This process typically involves an initial epoxidation or dihydroxylation of the alkene, followed by cleavage of the resulting intermediate. For instance, a manganese-catalyzed epoxidation with hydrogen peroxide can be followed by treatment with sodium periodate (NaIO₄) to cleave the C-C bond of the intermediate diol. researchgate.netnih.gov Ozonolysis is another well-established method for cleaving carbon-carbon double bonds. libretexts.orgmasterorganicchemistry.com Treating an alkene with ozone (O₃) generates an ozonide intermediate, which can then be subjected to an oxidative workup (e.g., with hydrogen peroxide) to yield carboxylic acids. masterorganicchemistry.com Cleavage of a cyclic alkene through this method results in a linear compound with two carbonyl groups. masterorganicchemistry.com

The reaction pathway for the oxidation of methylcyclohexene-3-carboxylate can be summarized as follows:

Epoxidation/Dihydroxylation : The double bond of methylcyclohexene-3-carboxylate is oxidized to form an epoxide or a 1,2-diol.

Oxidative Cleavage : The intermediate is then treated with an oxidizing agent like sodium periodate or ozone with an oxidative workup to break the carbon-carbon bond, yielding this compound.

Below is a table summarizing typical conditions for such transformations.

| Step | Reagents | Typical Conditions | Function | Citation |

| Epoxidation | Mn(II) salt, Pyridine-2-carboxylic acid (PCA), H₂O₂ | Room temperature, Acetonitrile | Catalytic formation of epoxide from alkene. | researchgate.netnih.gov |

| Cleavage | Sodium Periodate (NaIO₄), Water | Room temperature, 18 hours | Cleavage of the intermediate diol to form dicarbonyl compound. | researchgate.netnih.gov |

| Ozonolysis | Ozone (O₃), then Hydrogen Peroxide (H₂O₂) | Dichloromethane or Methanol (B129727), low temperature | Cleavage of alkene C=C bond to form carboxylic acids. | libretexts.orgmasterorganicchemistry.com |

Esterification and Carboxylic Acid Functionalization Approaches

An alternative synthetic strategy involves the selective functionalization of a pre-existing dicarboxylic acid, such as hexanedioic acid (adipic acid). The primary challenge here is to achieve mono-esterification with high selectivity.

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a conventional method. rug.nlresearchgate.net However, applying this directly to a symmetric dicarboxylic acid typically results in a statistical mixture of the starting material, the desired mono-ester, and the di-ester, leading to complex purification challenges.

To overcome this, several approaches can be considered:

Use of a Large Excess of Dicarboxylic Acid : By using a large excess of hexanedioic acid relative to methanol, the probability of di-ester formation is statistically reduced. However, this requires separation of the product from a large amount of unreacted starting material.

Cyclic Anhydride (B1165640) Intermediate : Hexanedioic acid can be converted to its cyclic anhydride. Subsequent ring-opening of the anhydride with one equivalent of methanol can, in principle, yield the desired mono-ester.

Modern Dehydrating Reagents : The use of specific dehydrating condensation reagents, such as certain aromatic carboxylic anhydrides in the presence of Lewis acid or nucleophilic catalysts, can facilitate esterification under milder conditions. tcichemicals.com These methods can offer improved control over the reaction compared to traditional Fischer esterification. tcichemicals.com

Novel Catalytic Approaches in Synthesis

The development of novel catalysts is crucial for creating more efficient and selective synthetic routes. While research specifically targeting this compound is limited, advancements in the synthesis of its parent compound, adipic acid, offer valuable insights. researchgate.net Many modern catalytic systems developed for adipic acid production could potentially be adapted for the synthesis of its mono-ester derivative. nih.govfrontiersin.org

Catalytic systems of interest include:

Polyoxometalates (POMs) : These metal-oxygen clusters have shown high efficacy as catalysts for the oxidation of cyclohexene, cyclohexanol, and cyclohexanone to adipic acid using green oxidants like H₂O₂. researchgate.net Their tunable acidity and redox properties could be leveraged for selective oxidation or esterification reactions.

Heterogeneous Catalysts : Solid catalysts, such as noble metals (e.g., Au, Pt, Pd) supported on various materials (e.g., silica, activated carbon), are being explored for adipic acid synthesis. frontiersin.org These catalysts offer advantages in terms of separation and reusability. For instance, gold nanoparticles have been shown to be active for the solvent-free oxidation of cyclohexane. frontiersin.org Designing a heterogeneous catalyst with specific active sites could promote selective mono-esterification.

Biocatalysis : The use of enzymes offers unparalleled selectivity under mild conditions. While not yet established for this specific molecule, the development of an engineered enzyme capable of selective mono-esterification of adipic acid represents a promising future direction.

Sustainable and Green Chemical Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that minimize waste and the use of hazardous substances. jocpr.com These principles are increasingly important in the synthesis of industrial chemicals.

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is a central tenet of green chemistry, as reactions with high atom economy generate minimal waste. jocpr.comwjpps.com

The formula for calculating atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org

Let's analyze the atom economy of the synthetic routes discussed:

Esterification of Hexanedioic Acid : The Fischer esterification of hexanedioic acid with methanol is a condensation reaction that produces water as a byproduct. C₆H₁₀O₄ + CH₄O → C₇H₁₂O₄ + H₂O The generation of water as a byproduct means the atom economy is less than 100%.

The following table provides a theoretical comparison of the atom economy for these two pathways.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Oxidative Cleavage (Idealized) | Methylcyclohexene-3-carboxylate, Ozone, Hydrogen Peroxide | This compound | Formic Acid, Water | < 100% |

| Esterification | Hexanedioic Acid, Methanol | This compound | Water | 90.4% |

Solvent Selection and Alternative Reaction Media

The choice of solvent has a significant environmental impact. Ideal green solvents are non-toxic, non-volatile, readily available, and recyclable.

Solvent-Free Conditions : Conducting reactions without a solvent is a highly desirable green approach. The oxidation of cyclohexanone to adipic acid has been successfully achieved under solvent-free conditions using hydrogen peroxide as the oxidant. researchgate.netrsc.org This approach not only eliminates solvent waste but can also, in some cases, increase reaction rates. rsc.org Similar strategies could be applied to the synthesis of this compound.

Water as a Solvent : Water is an environmentally benign solvent. The hydrogenation of muconic acid to adipic acid has been performed in water, showcasing its potential as a reaction medium for related syntheses. google.com

Green Oxidants : Traditional oxidation reactions often use hazardous reagents like nitric acid, which can produce harmful byproducts such as nitrous oxide (N₂O), a potent greenhouse gas. cuhk.edu.hk A key aspect of green synthesis is the replacement of these reagents with cleaner alternatives. Hydrogen peroxide (H₂O₂) is an excellent green oxidant because its only byproduct is water. researchgate.netcuhk.edu.hk Its use in the synthesis of adipic acid and related compounds is a significant step towards more sustainable chemical production. researchgate.netcuhk.edu.hk

Bio-based Synthesis Paradigms for Hexanedioic Acid Analogues

The increasing demand for sustainable chemical production has driven significant research into bio-based routes for producing dicarboxylic acids. nih.govtum.de These methods present an alternative to traditional petroleum-based synthesis, utilizing renewable feedstocks and biocatalytic processes. nih.gov

Microbial fermentation and enzymatic conversions are cornerstone strategies in the bio-based production of dicarboxylic acids. nih.gov Genetically engineered microorganisms are being developed to convert renewable resources, such as glucose and vegetable oils, into valuable chemical building blocks like hexanedioic acid. nih.gov For instance, long-chain α,ω-dicarboxylic acids, which are structurally related to hexanedioic acid, can be produced from plant oil fatty acids through fermentation using oleaginous yeasts. nih.gov

Metabolic engineering plays a crucial role in optimizing these bio-based pathways to enhance product yields. nih.govacs.org By manipulating the genetic and regulatory processes within microorganisms, scientists can direct metabolic flux towards the synthesis of the desired dicarboxylic acid. nih.gov Synthetic biology approaches are also being employed to design novel biosynthetic pathways for a variety of dicarboxylic acids, expanding the range of accessible molecules from renewable sources. nih.gov

A key advantage of enzymatic conversions is the high selectivity achievable under mild reaction conditions, which contrasts with some of the harsher conditions required in traditional chemical synthesis. tum.de Research has demonstrated the successful synthesis of bio-based monomers from vegetable oil fatty acids, such as oleic and linoleic acids, which can be converted into unsaturated dicarboxylic acids through metathesis reactions. oup.com

The following table summarizes different bio-based approaches for the production of dicarboxylic acids, which could be adapted for analogues like this compound.

| Feedstock | Biocatalyst/Method | Target Dicarboxylic Acid | Key Findings |

| Glucose | Engineered Microorganisms | Various Dicarboxylic Acids | Metabolic engineering and synthetic biology enable the design of novel pathways for a range of dicarboxylic acids. nih.gov |

| Plant Oil Fatty Acids | Oleaginous Yeasts (Fermentation) | Long-chain α,ω-dicarboxylic acids | Genetically engineered yeasts can be used for high-yield production. nih.gov |

| Oleic and Linoleic Acids | Metathesis Reaction (Grubbs catalyst) | Octadec-9-enedioic acid | A method to produce unsaturated dicarboxylic acids as polymerizable monomers. oup.com |

Stereoselective Synthesis of this compound and its Chiral Analogues

The presence of a substituent at the 3-position of this compound introduces a chiral center, making stereoselective synthesis a critical consideration for obtaining enantiomerically pure forms of the compound. While direct methods for the stereoselective synthesis of this specific molecule are not readily found in the literature, general strategies for the stereoselective synthesis of substituted dicarboxylic acids and related chiral molecules can be considered.

Stereoselective synthesis is a powerful tool for obtaining compounds with high enantiomeric purity, which is often crucial for their application in pharmaceuticals and materials science. nih.gov Various methodologies have been developed to achieve high levels of stereocontrol in chemical reactions.

One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For instance, in the synthesis of conformationally constrained cyclohexanediols, which are also chiral molecules, stereoselective methods have been successfully employed starting from a common, easily accessible chiral precursor. nih.gov

For the synthesis of a chiral substituted hexanedioic acid, a potential strategy could involve the asymmetric addition of a nucleophile to a prochiral substrate. For example, a Michael addition of a suitable carbon nucleophile to an α,β-unsaturated ester, followed by further synthetic manipulations, could establish the desired stereocenter. The use of a chiral catalyst, such as a chiral amine or a metal complex with a chiral ligand, would be essential to control the stereoselectivity of the initial addition step.

Another approach could be the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. Lipases are a class of enzymes that are often used for the kinetic resolution of racemic esters and carboxylic acids due to their ability to selectively catalyze the hydrolysis or esterification of one enantiomer over the other.

The following table outlines general strategies that could be applicable to the stereoselective synthesis of this compound and its chiral analogues.

| Stereoselective Strategy | Description | Potential Application |

| Chiral Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric Michael addition to an unsaturated precursor to set the stereocenter at the 3-position. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. | Attachment of a chiral auxiliary to a precursor molecule to guide the introduction of the methoxycarbonyl group at the 3-position. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Kinetic resolution of racemic this compound or its ester precursor using a lipase. |

| Chiral Pool Synthesis | Synthesis starting from a readily available enantiomerically pure natural product. | Utilization of a chiral starting material that already contains the desired stereocenter. |

Reaction Mechanisms and Transformational Chemistry of 3 Methoxycarbonyl Hexanedioic Acid

Hydrolysis and Transesterification Reactions of the Methoxycarbonyl Group

The methoxycarbonyl group in 3-(Methoxycarbonyl)hexanedioic acid is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding dicarboxylic acid, hexanedioic acid (also known as adipic acid), and methanol (B129727). youtube.com

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) ion results in the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

Transesterification: This process involves the exchange of the methoxy (B1213986) group with another alkoxy group from an alcohol. wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.org

Mechanism: Similar to hydrolysis, the reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of an alcohol on the ester carbonyl. wikipedia.org The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the methanol as it is formed. wikipedia.org Enzymatic transesterification, often utilizing lipases, offers a milder and more selective alternative to chemical catalysis. nih.gov

| Reaction | Reagents | Products | Catalyst |

| Hydrolysis | Water | Hexanedioic acid, Methanol | Acid or Base |

| Transesterification | Alcohol (R-OH) | 3-(Alkoxycarbonyl)hexanedioic acid, Methanol | Acid or Base |

Decarboxylation Pathways and Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for carboxylic acids. For this compound, the ease of decarboxylation depends on the position of the second carbonyl group relative to the carboxylic acid.

While simple carboxylic acids are generally stable to heat, those with a carbonyl group at the β-position (two carbons away) undergo decarboxylation more readily upon heating. masterorganicchemistry.comyoutube.com This is due to the formation of a cyclic, six-membered transition state, which facilitates the elimination of CO2 and the formation of an enol intermediate. masterorganicchemistry.com

In the case of this compound, the methoxycarbonyl group is at the β-position relative to one of the carboxylic acid groups. Heating this compound can therefore lead to decarboxylation, yielding a monoester of a monocarboxylic acid. youtube.com The reaction proceeds through a concerted mechanism involving a cyclic transition state. masterorganicchemistry.com

It is important to note that γ-keto acids also exhibit some propensity for decarboxylation, though typically under harsher conditions than β-keto acids. masterorganicchemistry.com

| Starting Material | Condition | Key Feature | Product |

| β-Keto acids | Heating | Carbonyl group at the β-position | Ketone, Carbon dioxide |

| Malonic acids | Heating | Two carboxylic acid groups on the same carbon | Carboxylic acid, Carbon dioxide |

Intramolecular Condensation Reactions: Insights from Related Dicarboxylic Acids (e.g., Dieckmann Condensation)

The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-keto ester. libretexts.orgucla.edu This reaction is particularly effective for the formation of five- and six-membered rings. libretexts.orglibretexts.org

Given that this compound is a 1,6-dicarboxylic acid derivative, its corresponding diester, dimethyl 3-methyladipate, would be a suitable substrate for a Dieckmann condensation to form a five-membered ring. The reaction is initiated by the deprotonation of an α-carbon to one of the ester groups by a strong base, forming an enolate. libretexts.org This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. libretexts.org Elimination of an alkoxide ion yields the cyclic β-keto ester. libretexts.org

While this compound itself would first need to be converted to a diester, the principle of the Dieckmann condensation provides a powerful synthetic route to cyclic compounds from related dicarboxylic acid derivatives. chemspider.com

| Reactant Type | Reaction | Product Type | Ring Size Formed |

| 1,6-Diester | Dieckmann Condensation | 5-membered cyclic β-keto ester | 5 |

| 1,7-Diester | Dieckmann Condensation | 6-membered cyclic β-keto ester | 6 |

Functional Group Interconversions and Derivatization Strategies

The carboxylic acid and ester functional groups in this compound can be converted into a variety of other functional groups, providing access to a wide range of derivatives. solubilityofthings.comopenstax.org

Carboxylic Acid Group Transformations:

Esterification: The free carboxylic acid can be esterified with an alcohol in the presence of an acid catalyst to form a diester.

Amide Formation: Reaction with an amine, often activated by a coupling agent, yields an amide. organic-chemistry.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk

Conversion to Acyl Halide: Treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts the carboxylic acid to an acyl chloride, a highly reactive intermediate for further transformations. mit.edu

Ester Group Transformations:

Reduction: The ester group can also be reduced to a primary alcohol using strong reducing agents like LiAlH4. imperial.ac.uk

Amide Formation: Direct reaction with an amine is possible but often requires high temperatures.

Grignard Reaction: Reaction with Grignard reagents (RMgX) can convert the ester into a tertiary alcohol.

Derivatization: Derivatization of the carboxylic acid groups with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used for analytical purposes, such as in liquid chromatography-mass spectrometry. slu.se

| Functional Group | Reagent | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH4 | Primary Alcohol |

| Ester | LiAlH4 | Primary Alcohol |

Radical and Photochemical Transformations

The study of radical and photochemical reactions provides another dimension to the chemical reactivity of organic molecules.

Radical Reactions: While specific studies on the radical reactions of this compound are not widely reported, general principles of radical chemistry can be applied. For instance, radical decarboxylation can be initiated under specific conditions, often involving photoredox catalysis. organic-chemistry.org

Photochemical Reactions: Photochemical reactions, such as the Norrish Type I and Type II reactions, are characteristic of carbonyl compounds. However, the application of such reactions to dicarboxylic acids and their esters is less common. More relevant are photochemical cycloadditions. For example, [2+2] photocycloadditions of alkenes can lead to the formation of cyclobutane (B1203170) rings, which can then undergo further transformations. nih.gov Photochemical reactions of related dienes, like 1,3-cyclohexadiene, have been shown to lead to ring-opening and the formation of conjugated trienes. researchgate.net

It is plausible that under specific photochemical conditions, this compound or its derivatives could participate in intramolecular cyclizations or intermolecular addition reactions. Radical-mediated [3+2] cycloadditions of alkenes with appropriately designed substrates have also been reported, leading to the synthesis of functionalized cyclopentanones. rsc.org

Applications of 3 Methoxycarbonyl Hexanedioic Acid in Specialized Organic Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The presence of multiple reactive sites in 3-(Methoxycarbonyl)hexanedioic acid allows for its use as a starting material or key intermediate in the synthesis of intricate organic structures, including bioactive molecules and heterocyclic compounds.

Precursor in Natural Product and Bioactive Molecule Synthesis (e.g., Sarkomycin (B75957) Precursors)

This compound, also known as 3-carbomethoxyadipic acid, serves as a key precursor in the synthesis of dl-sarkomycin, an antibiotic with antitumor properties. oup.comoup.com The synthesis of sarkomycin, chemically known as 2-methylenecyclopentanone-3-carboxylic acid, can be achieved through a multi-step process starting from ethyl cyclopentanone-3-carboxylate. oup.com A crucial development in this area is a more efficient route to obtaining alkyl cyclopentanone-3-carboxylates, which involves the thermal decomposition of a monoester of 1,2,4-butanetricarboxylic acid, specifically a 3-alkoxycarbonyladipic acid like this compound. oup.com This highlights the importance of this compound in creating the core cyclopentanone (B42830) structure necessary for the synthesis of sarkomycin and potentially other bioactive cyclopentane (B165970) derivatives.

Development of Heterocyclic Compounds

While specific examples of the use of this compound in the synthesis of heterocyclic compounds are not extensively documented, its structure suggests significant potential in this field. The dicarboxylic acid functionality can be utilized in condensation reactions with various dinucleophiles to form a range of heterocyclic systems. For instance, reaction with diamines could lead to the formation of seven-membered rings like diazepanediones. The presence of the methoxycarbonyl group offers a handle for further transformations or can influence the reactivity and solubility of the molecule during synthesis. The synthesis of benzimidazole (B57391) derivatives, for example, has been achieved through the condensation of carboxylic acids with benzene-1,2-diamines. nih.gov This suggests that this compound could be a valuable substrate for creating novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Monomer and Cross-linking Agent in Polymer Chemistry (Drawing from Adipic Acid Analogies)

Adipic acid, or hexanedioic acid, is a cornerstone of the polymer industry, primarily used in the production of nylon 6,6 and other polyamides and polyesters. wikipedia.org Given that this compound is a derivative of adipic acid, it can be inferred to have similar, and potentially enhanced, applications in polymer chemistry.

The two carboxylic acid groups of this compound can participate in polycondensation reactions with diols to form polyesters or with diamines to form polyamides. ontosight.ainih.govdouwin-chem.com The resulting polymers would have a structure analogous to those derived from adipic acid but with the added functionality of the methoxycarbonyl group. This pendant ester group could serve several purposes:

Increased Polarity and Modified Physical Properties: The ester group would increase the polarity of the polymer, potentially affecting its solubility, melting point, and glass transition temperature.

Site for Cross-linking: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing an additional site for cross-linking, which would enhance the mechanical strength and thermal stability of the polymer. ontosight.ai

Post-Polymerization Modification: The ester can be a site for further chemical reactions, allowing for the grafting of other molecules onto the polymer backbone to tailor its properties for specific applications.

The use of functionalized dicarboxylic acids in polyester (B1180765) synthesis is a known strategy to impart specific properties to the resulting materials. google.com Therefore, this compound represents a promising monomer for the creation of functional polyesters and polyamides with tunable characteristics.

Role in Ligand Design for Catalysis

The field of coordination chemistry and catalysis often relies on ligands that can bind to metal centers and influence their reactivity. Dicarboxylic acids are common ligands used in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The structure of this compound makes it a potentially valuable ligand for several reasons.

The two carboxylate groups can coordinate to one or more metal ions, forming the nodes of a coordination network. The pendant methoxycarbonyl group can then play a crucial role in the resulting framework:

Fine-tuning Pore Environments: The ester group can project into the pores of the MOF, influencing their size, shape, and chemical environment, which is critical for applications in gas storage and separation.

Secondary Coordination Sites: The carbonyl oxygen of the ester group could potentially act as a weak coordination site, leading to more complex and stable framework structures.

Post-Synthetic Modification: Similar to its role in polymers, the methoxycarbonyl group can be modified after the formation of the MOF, allowing for the introduction of new functional groups and the tuning of the material's properties for specific catalytic applications.

The use of functionalized dicarboxylic acids, such as those with hydroxyl groups, has been shown to lead to the formation of novel three-dimensional MOFs with interesting magnetic properties. researchgate.net This suggests that this compound could be a valuable building block for the design of new functional coordination polymers and catalytic materials.

Contributions to Supramolecular Assembly

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized molecular assemblies. Carboxylic acids are particularly effective building blocks for supramolecular structures due to their ability to form strong and directional hydrogen bonds. acs.orgrsc.org

Advanced Analytical and Spectroscopic Techniques for Research on 3 Methoxycarbonyl Hexanedioic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 3-(Methoxycarbonyl)hexanedioic acid. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, NMR provides unambiguous evidence of the compound's carbon framework and the connectivity of its atoms.

In ¹H NMR, the chemical shift of each proton is influenced by its local electronic environment. The protons on the aliphatic chain of this compound would appear as multiplets in the δ 1.5-2.5 ppm range. The single proton on the carbon bearing both the ester and the acid functionalities (C3) would likely appear as a distinct multiplet. The methyl protons of the ester group are expected to produce a sharp singlet around δ 3.7 ppm. sigmaaldrich.com The acidic proton of the carboxylic acid group is typically a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbons of the carboxylic acid and the ester group are the most deshielded, appearing at the downfield end of the spectrum (δ 170-180 ppm). The methoxy (B1213986) carbon of the ester group would resonate around δ 50-55 ppm. mdpi.com The aliphatic carbons of the hexanedioic acid backbone would appear in the upfield region of the spectrum (δ 20-45 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH) | - | ~175-180 |

| Ester Carbonyl (-C OOCH₃) | - | ~170-174 |

| Methoxy (-OC H₃) | ~3.7 (singlet) | ~52 |

| Aliphatic Chain (-C H₂-) | ~1.6-2.4 (multiplets) | ~24-35 |

| Methine (-C H-) | ~2.5-2.8 (multiplet) | ~40-50 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry for Elucidating Reaction Intermediates and Product Identification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and obtaining structural information about this compound through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (190.17 g/mol ).

The fragmentation of the molecular ion provides a unique fingerprint that helps confirm the structure. Common fragmentation pathways for this molecule would include:

Loss of a methoxy group (-OCH₃): This would result in a prominent peak at m/z 159.

Loss of the methoxycarbonyl group (-COOCH₃): This cleavage would produce a fragment at m/z 131.

Loss of the carboxylic acid group (-COOH): This fragmentation leads to a peak at m/z 145. libretexts.org

Cleavage of the aliphatic chain: Various C-C bond cleavages along the backbone result in a series of smaller fragment ions. chemguide.co.uklibretexts.org

For dicarboxylic acids and their monoesters, electrospray ionization (ESI) in negative mode is also highly effective, readily forming the deprotonated molecule [M-H]⁻. researchgate.net Tandem mass spectrometry (MS/MS) on this precursor ion can induce fragmentation, often involving characteristic losses of water (H₂O) and carbon dioxide (CO₂), providing further structural confirmation. researchgate.net

Table 2: Expected Key Mass Fragments for this compound in EI-MS

| m/z Value | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 159 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 145 | [M - COOH]⁺ | Loss of the carboxyl group |

| 131 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |

| 74 | [CH₃OOC=CH₂]⁺ | Cleavage adjacent to the ester |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These techniques are particularly useful for real-time monitoring of chemical reactions, allowing researchers to track the appearance of products or the disappearance of reactants.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.

The C=O stretch of the carboxylic acid typically appears as a strong, broad band around 1700-1730 cm⁻¹. uc.edu

The C=O stretch of the methyl ester is found at a slightly higher frequency, generally a sharp, strong band around 1730-1750 cm⁻¹. uc.edu

The O-H stretch of the carboxylic acid is a very broad and intense absorption spanning from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching signals. nist.gov

The C-O stretches for both the acid and ester groups appear in the fingerprint region, between 1000 and 1300 cm⁻¹. uc.edu

C-H stretching vibrations from the aliphatic backbone occur just below 3000 cm⁻¹. uomustansiriyah.edu.iq

Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR is more sensitive to polar bonds like carbonyls, Raman is often more sensitive to non-polar, symmetric bonds. kurouskilab.com

The C=O stretching vibrations are also visible in Raman spectra but are typically weaker than in the IR spectrum.

The aliphatic CH₂ scissoring and twisting vibrations (around 1440-1470 cm⁻¹) are often well-defined. kurouskilab.com

C-C backbone stretching vibrations are also readily observed in the fingerprint region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1730-1700 (strong) | Medium |

| Ester | C=O stretch | 1750-1730 (strong, sharp) | Medium |

| Aliphatic CH₂, CH | C-H stretch | 3000-2850 (medium) | Strong |

| Aliphatic CH₂ | C-H bend (scissoring) | ~1465 (medium) | Medium-Strong |

Chromatographic Methods (HPLC, GC-MS) for Purity and Reaction Mixture Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of this compound due to its polarity and low volatility. americanpharmaceuticalreview.com

Mode: Reversed-phase HPLC (RP-HPLC) is the most common approach.

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity. sielc.com

Mobile Phase: A mixture of an aqueous buffer (often containing an acid like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent like acetonitrile or methanol (B129727) is used. rsc.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape.

Detection: UV detection is effective, as the carbonyl groups exhibit some absorbance at low wavelengths (around 210 nm). If coupled with a mass spectrometer (LC-MS), it provides both separation and mass identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the free carboxylic acid. nih.gov Therefore, a derivatization step is typically required to convert the polar functional groups into more volatile and thermally stable ones. researchgate.netnih.gov

Derivatization: The most common method is esterification of the free carboxylic acid group. colostate.edu Reagents like diazomethane or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxylic acid into a methyl ester or a trimethylsilyl ester, respectively. researchgate.net This results in the formation of dimethyl 3-methyladipate or a silylated derivative, which are much more amenable to GC analysis.

Analysis: The derivatized sample is then injected into the GC-MS. The components are separated based on their boiling points and interaction with the capillary column (typically a non-polar or medium-polarity phase). The mass spectrometer detector then provides mass spectra for each separated component, allowing for positive identification and quantification.

Computational and Theoretical Investigations of 3 Methoxycarbonyl Hexanedioic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, which in turn dictates its structure and chemical reactivity.

For 3-(Methoxycarbonyl)hexanedioic acid, DFT calculations would be employed to optimize the molecule's geometry, finding the most stable arrangement of its atoms in the gas phase. This process yields key structural parameters. While specific calculated values for this exact molecule are not published, a representative table can be constructed based on typical values for carboxylic acids and methyl esters.

Table 1: Predicted Structural Parameters of this compound from Theoretical Calculations

| Parameter | Bond/Angle | Predicted Value | Description |

|---|---|---|---|

| Bond Length | C=O (Carboxylic Acid) | ~1.21 Å | The double bond of the carboxyl group. |

| Bond Length | C-OH (Carboxylic Acid) | ~1.36 Å | The single bond of the carboxyl group. |

| Bond Length | C=O (Ester) | ~1.22 Å | The double bond of the ester group. |

| Bond Length | C-O (Ester) | ~1.35 Å | The single bond between the carbonyl carbon and the ester oxygen. |

| Bond Length | O-CH₃ (Ester) | ~1.44 Å | The single bond between the ester oxygen and the methyl group. |

| Bond Angle | O=C-OH (Carboxylic Acid) | ~123° | The angle within the carboxyl group. |

| Bond Angle | O=C-O (Ester) | ~124° | The angle within the ester carbonyl. |

Beyond geometry, quantum calculations reveal crucial electronic properties. Frontier Molecular Orbital (FMO) theory is a key application. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be localized on the oxygen atoms, while the LUMO would be centered on the carbonyl carbons.

A Molecular Electrostatic Potential (MEP) map could also be generated. This map visualizes the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (negative potential, e.g., around the carbonyl oxygens) susceptible to electrophilic attack, and blue areas indicating electron-poor regions (positive potential, e.g., around the acidic proton) susceptible to nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its flexibility, conformational changes, and interactions with its environment. nih.gov

For this compound, a key area of investigation is its conformational landscape, which is largely determined by the rotation around the single bonds of its six-carbon backbone. Studies on the parent compound, adipic acid, have shown that dicarboxylic acids can adopt multiple conformations with distinct energies. nih.govresearchgate.net Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine forces at each step, are particularly powerful for this purpose. nih.gov

The primary conformations of the aliphatic chain are typically described as gauche or anti (trans). Furthermore, the orientation of the terminal carboxyl and methoxycarbonyl groups allows for the possibility of intramolecular hydrogen bonding, where the acidic proton of the carboxyl group interacts with one of the carbonyl oxygens. AIMD studies on adipic acid suggest that conformers with intramolecular hydrogen bonds can be stable, with bond energies estimated around 28-29 kJ/mol. researchgate.net The presence of a solvent, like water, significantly alters this landscape, favoring conformations that can form external hydrogen bonds with the solvent over those with internal hydrogen bonds. nih.govresearchgate.net For this compound, MD simulations would explore the competition between the ester and acid carbonyls as hydrogen bond acceptors and how the bulkier methoxy (B1213986) group might sterically influence the accessible conformations.

Table 2: Potential Conformations of this compound for MD Study

| Conformation Type | Description | Key Feature | Expected Stability |

|---|---|---|---|

| Extended (All-trans) | The carbon backbone is in a linear, zig-zag arrangement. | Minimal steric hindrance within the chain. | Likely stable in the gas phase. |

| Folded (Gauche) | Contains one or more gauche torsions in the carbon backbone. | Allows terminal groups to approach each other. | Necessary for intramolecular interactions. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed reaction energy profile. This profile reveals the activation energy (the barrier to reaction) and helps identify the rate-determining step.

For this compound, several reaction types could be modeled:

Esterification/Hydrolysis : Modeling the acid-catalyzed hydrolysis of the methyl ester group to form adipic acid would involve calculating the energy of protonation of the carbonyl oxygen, the subsequent nucleophilic attack by water, and the final elimination of methanol (B129727).

Oxidation : Computational studies can clarify the mechanisms of selective oxidation reactions. For instance, modeling the oxidation at a specific carbon atom would involve locating the transition state for hydrogen abstraction by an oxidizing agent.

Cyclization : Under certain conditions, the molecule could potentially undergo intramolecular cyclization. A computational study could compare the energy barriers for forming different ring sizes to predict the likely product.

A study on a related reaction of dicarboxylic acid monoesters with imines identified a plausible mechanism involving the formation of a mixed anhydride (B1165640) intermediate, which then converts to a highly reactive ketene (B1206846). mdpi.com This ketene then undergoes a cycloaddition with the imine. Computational modeling of this pathway would involve calculating the energetics of each of these proposed steps to validate the mechanism.

Prediction of Structure-Reactivity Relationships

A primary goal of computational investigation is to establish clear relationships between a molecule's computed structure and its observed reactivity. The insights gained from quantum chemistry and molecular dynamics simulations can be integrated to make powerful predictions.

The conformational landscape revealed by MD simulations has a direct impact on reactivity. nih.gov For example, if a significant population of this compound exists in a folded, hydrogen-bonded conformation, the acidity of the carboxylic proton may be altered, and the accessibility of the carbonyl groups to external reagents could be reduced. researchgate.net This has implications for its use in polymerization reactions, where the availability of the terminal groups is crucial.

Quantum chemical calculations provide quantitative descriptors of reactivity. The calculated partial charges on atoms can predict sites for nucleophilic or electrophilic attack. The HOMO-LUMO gap can be correlated with the molecule's susceptibility to undergo certain pericyclic reactions or its behavior in electrochemical processes, such as the anodic coupling reactions it is known to participate in. scribd.com For instance, the oxidation of the carboxylate, a key step in some electrochemical reactions, can be modeled to understand how the terminal ester group influences the stability of the resulting radical intermediate. researchgate.net By correlating these computed parameters with experimental reaction rates across a series of related molecules, a predictive Quantitative Structure-Activity Relationship (QSAR) model can be developed.

Emerging Research Directions and Unresolved Challenges in 3 Methoxycarbonyl Hexanedioic Acid Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of dicarboxylic acid monoesters can be approached through several general methodologies. One common strategy involves the non-selective esterification of a dicarboxylic acid, followed by the separation of the di-ester, mono-ester, and unreacted diacid based on differing solubilities. nih.gov Another approach utilizes the selective reaction of cyclic anhydrides with an alcohol, which can yield the monoester directly. nih.gov Additionally, methods involving the use of protecting groups allow for the selective esterification of one carboxylic acid group over the other.

| General Synthetic Strategy | Description | Potential for 3-(Methoxycarbonyl)hexanedioic Acid |

| Non-selective Esterification | Direct esterification of hexanedioic acid with methanol (B129727), followed by separation of products. | Potentially low yield of the desired monoester, requiring significant purification. |

| Cyclic Anhydride (B1165640) Opening | Reaction of a cyclic anhydride derived from a hexanedioic acid precursor with methanol. | Could offer higher selectivity if a suitable anhydride can be efficiently prepared. |

| Protecting Group Chemistry | Selective protection of one carboxylic acid group of hexanedioic acid, followed by esterification and deprotection. | Can provide high selectivity but may involve multiple steps, increasing complexity and cost. |

| Isopropenyl Ester Acylation | Reaction of an alcohol with an isopropenyl ester, followed by selective deprotection. rsc.org | A potentially convenient method, though its specific application to this compound has not been documented. |

Exploration of Untapped Applications in Advanced Materials

Hexanedioic acid (adipic acid) is a well-known monomer used in the production of various polymers, including nylon-6,6 and polyurethanes. ontosight.aiwikipedia.org These polymers find applications in textiles, automotive parts, and coatings. ontosight.aiontosight.ai The introduction of a methoxycarbonyl group, as seen in this compound, could potentially modify the properties of such polymers, for instance, by altering their solubility, thermal stability, or biodegradability.

However, a review of the literature indicates that the application of this compound as a monomer or additive in the synthesis of advanced materials has not been specifically explored or reported. The potential benefits of incorporating this functionalized dicarboxylic acid into polymer backbones remain an untapped area of research. Future investigations could focus on synthesizing novel polyesters, polyamides, or polyurethanes using this compound and characterizing their material properties.

| Potential Polymer Class | Potential Monomer/Additive Role | Hypothesized Property Modification |

| Polyesters | As a dicarboxylic acid monomer. | Altered crystallinity, melting point, and biodegradability. |

| Polyamides | As a dicarboxylic acid monomer. | Modified strength, flexibility, and dye affinity. |

| Polyurethanes | As a chain extender or part of the polyol component. | Tailored hardness, elasticity, and chemical resistance. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher yields and purity. rsc.org The continuous-flow synthesis of carboxylic acids from alcohols using oxidation has been reported, demonstrating the feasibility of this technology for acid production. rsc.org

While the integration of flow chemistry has been explored for the synthesis of various carboxylic acids and for multi-step organic synthesis, there are no specific studies detailing the synthesis of this compound using flow chemistry platforms. The development of a continuous-flow process for its synthesis could represent a significant advancement, potentially enabling more efficient and scalable production. This remains an open challenge for chemical engineers and synthetic chemists.

Addressing Sustainability in Industrial Production and Application

The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste, use renewable feedstocks, and develop more environmentally benign processes. cuhk.edu.hk The sustainable production of dicarboxylic acids is an active area of research, with efforts focused on bio-based routes from renewable resources like lignocellulosic biomass. acs.orgnih.govkaist.ac.kr For instance, furan-2,5-dicarboxylic acid (FDCA), a bio-based monomer, can be synthesized from 2-furoic acid and CO2. researchgate.netdntb.gov.uarsc.org

The traditional industrial production of adipic acid can generate nitrous oxide, a potent greenhouse gas. wikipedia.org Developing sustainable routes to adipic acid and its derivatives is therefore of high importance. rsc.org However, research specifically addressing the sustainable production of this compound, either from renewable feedstocks or through greener catalytic processes, is currently lacking in the scientific literature. Future research could focus on enzymatic or chemo-catalytic routes from bio-based precursors to improve the sustainability profile of this compound.

Q & A

Q. What synthetic methodologies are most effective for introducing the methoxycarbonyl group into hexanedioic acid at the 3-position?

- Methodological Answer : The synthesis of 3-(Methoxycarbonyl)hexanedioic acid typically involves esterification or carboxylation reactions. A two-step approach can be adapted from hexanedioic acid production methods, where catalytic depolymerization of lignin-derived monomers (e.g., muconic acid) is followed by chemical functionalization. For instance, methoxycarbonylation can be achieved using methyl chloroformate under basic conditions (e.g., pyridine or DMAP as catalysts). Optimization of reaction parameters, such as temperature (40–60°C) and solvent polarity (e.g., THF or dichloromethane), is critical to minimize side reactions like over-esterification . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. The -NMR spectrum should display characteristic signals: a singlet for the methoxy group (~3.7 ppm) and distinct splitting patterns for the hexanedioic acid backbone protons (e.g., δ 1.5–2.5 ppm for methylene groups). -NMR will show the carbonyl carbons of the methoxycarbonyl (~167 ppm) and carboxylic acid groups (~175 ppm). Complementary techniques like FT-IR (C=O stretches at ~1700–1750 cm) and High-Resolution Mass Spectrometry (HRMS) provide further validation. Cross-referencing with databases (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. What strategies address enantiomeric purity challenges in synthesizing chiral derivatives of this compound?

- Methodological Answer : Achieving enantiomeric purity requires chiral catalysts or resolving agents. For example, asymmetric hydrogenation using Ru-BINAP complexes can introduce chirality at the 3-position. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer from a racemic mixture. Dynamic kinetic resolution (DKR) under basic conditions with palladium catalysts is another advanced approach. Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases quantifies enantiomeric excess (ee >98%) .

Q. How do pH-dependent stability studies resolve contradictions in the reactivity of this compound during storage?

- Methodological Answer : Contradictory stability data often arise from varying pH conditions. Systematic studies should include:

- Accelerated degradation tests : Expose the compound to buffers (pH 3–10) at 40°C for 7 days.

- Analytical monitoring : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track degradation products.

- Mechanistic insights : Under acidic conditions, hydrolysis of the methoxycarbonyl group to carboxylic acid is prevalent, while alkaline conditions may promote decarboxylation. Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage (N) mitigate degradation .

Q. What role does this compound play in the synthesis of bioactive polymers, and how is polymerization efficiency optimized?

- Methodological Answer : The compound serves as a monomer for polyesters or polyamides due to its dual carboxylic acid and ester functionalities. Ring-opening polymerization (ROP) using stannous octoate as a catalyst at 150°C yields high-molecular-weight polymers. Monitoring via Gel Permeation Chromatography (GPC) and adjusting monomer-to-initiator ratios (e.g., 100:1) control polydispersity (PDI <1.5). Copolymerization with ε-caprolactone enhances thermal stability (TGA analysis) and biodegradability .

Methodological Considerations for Data Contradictions

Q. How should researchers reconcile discrepancies in reported solubility profiles of this compound across solvents?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Standardize protocols by:

- Purification : Recrystallize the compound from ethanol/water mixtures.

- Solubility testing : Use the shake-flask method with HPLC quantification.

- Temperature control : Measure solubility at 25°C ± 0.1°C.

- Polymorph screening : Perform X-ray diffraction (XRD) to identify crystalline forms affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.